Synthesizing the Scaffold: An In-Depth Technical Guide to 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one in Drug Discovery
Synthesizing the Scaffold: An In-Depth Technical Guide to 5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pyridazin-3(2H)-one ring represents a privileged pharmacophore. Its unique hydrogen-bonding profile and lactam-like tautomerism make it a critical structural motif in the development of kinase inhibitors (such as JAK inhibitors) and polymerase inhibitors (such as PARP7 inhibitors)[1, 2].
However, functionalizing this core requires exquisite regiocontrol. 5-Hydroxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one serves as a highly specialized, advanced synthetic intermediate designed to solve this exact problem. By orthogonally protecting the acidic N-2 position while providing a reactive hydroxyl handle at the C-5 position, this molecule enables researchers to build complex, biologically active APIs without unwanted side reactions.
This whitepaper provides a comprehensive, self-validating guide to the chemical architecture, physicochemical properties, and de novo synthesis of this critical intermediate, grounded in field-proven methodologies.
Chemical Architecture & Mechanistic Rationale
The utility of 5-hydroxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one stems from the deliberate engineering of its three primary structural components:
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The Pyridazin-3(2H)-one Core: This six-membered heterocyclic system contains adjacent nitrogen atoms. The N-2 position is relatively acidic ( pKa≈4.5−5.5 ) and highly nucleophilic. Left unprotected, any attempt to alkylate or cross-couple the core would result in a complex mixture of N-alkylated and O-alkylated products.
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The 2-Tetrahydropyranyl (THP) Protecting Group: The THP group is an acetal-based protecting group. Causality of choice: Unlike Benzyloxymethyl (BOM) which requires harsh reductive conditions for removal, or 2-(Trimethylsilyl)ethoxymethyl (SEM) which requires fluoride sources, THP is installed easily using catalytic acid and is completely stable to the strongly basic conditions (e.g., K2CO3 , NaH ) required for downstream C-5 functionalization. It is subsequently cleaved under mild acidic conditions (e.g., HCl in dioxane) that leave most target drug architectures intact [3].
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The 5-Hydroxyl Group: Positioned at C-5, this hydroxyl acts as the primary diversification handle. It can be directly O-alkylated to explore structure-activity relationships (SAR) in the solvent-exposed regions of a target protein, or it can be converted into a triflate (-OTf) to serve as an electrophile in palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions.
Physicochemical Properties & Analytical Data
To ensure robust handling and purification, understanding the physical parameters of the intermediate is essential. The THP group significantly alters the polarity of the parent pyridazinone.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Rationale / Implication for Synthesis |
| Chemical Formula | C9H12N2O3 | Defines the exact atomic composition and mass. |
| Molecular Weight | 196.20 g/mol | Low molecular weight allows for significant downstream mass addition while remaining compliant with Lipinski's Rule of 5. |
| Topological Polar Surface Area | ≈60A˚2 | The THP group masks the highly polar N-H bond, reducing the TPSA and allowing the intermediate to be highly soluble in organic solvents (DCM, THF). |
| LogP (Calculated) | 0.8−1.2 | Optimal lipophilicity for a synthetic intermediate, ensuring clean separation during aqueous workups (partitions into the organic layer). |
| pKa (5-OH) | ≈8.5−9.5 | The hydroxyl group is mildly acidic due to the electron-withdrawing heterocyclic core, allowing for easy deprotonation by weak bases for O-alkylation. |
Experimental Protocols: De Novo Synthesis
The most robust, scalable route to this intermediate begins with the inexpensive starting material 4,5-dichloro-pyridazin-3(2H)-one . The protocol relies on a three-phase workflow: Protection, Regioselective Hydrolysis, and Catalytic Dehalogenation.
Fig 1: Step-by-step synthetic workflow for the 5-hydroxy-2-(THP)-pyridazin-3(2H)-one scaffold.
Phase 1: N-2 Protection (THP Installation)
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Reagents: 4,5-dichloro-pyridazin-3(2H)-one (1.0 eq), 3,4-dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Dichloromethane (DCM).
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Methodology: Suspend the starting material in DCM. Add p-TsOH followed by the dropwise addition of DHP at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO3 .
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Causality: DHP reacts via an acid-catalyzed oxocarbenium ion intermediate. The N-2 position selectively attacks this electrophile. The acid catalyst is kept strictly at 5 mol% to prevent the runaway polymerization of DHP.
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Self-Validation: Monitor via TLC (1:1 EtOAc/Hexanes). The highly polar starting material ( Rf≈0.1 ) will disappear, replaced by a highly lipophilic, UV-active spot ( Rf≈0.7 ).
Phase 2: Regioselective Hydrolysis
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Reagents: 4,5-dichloro-2-(THP)-pyridazin-3(2H)-one (1.0 eq), NaOH (2.5 eq), H2O /THF (1:1 v/v).
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Methodology: Add the intermediate to the solvent mixture and introduce NaOH. Reflux the mixture at 80°C for 4-6 hours. Cool to 0°C and carefully acidify to pH 5 using 1M HCl to precipitate the product.
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Causality: Why does the C-5 chlorine hydrolyze instead of C-4? Nucleophilic attack by the hydroxide ion occurs exclusively at C-5 because the resulting Meisenheimer complex places a stabilizing negative charge at C-4. This carbanion is directly alpha to the C-3 carbonyl, forming a highly stable enolate resonance structure. Attack at C-4 would place the charge at C-5, which lacks this powerful carbonyl stabilization.
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Self-Validation: LC-MS analysis will confirm the exact mass shift. The isotopic pattern will shift from a classic dichloro pattern (9:6:1) to a monochloro pattern (3:1), with the [M+H]+ peak corresponding to the addition of -OH and loss of -Cl.
Phase 3: Catalytic Dehalogenation
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Reagents: 4-chloro-5-hydroxy-2-(THP)-pyridazin-3(2H)-one (1.0 eq), 10% Pd/C (0.1 eq), H2 gas (1 atm), Triethylamine (TEA, 1.2 eq), Methanol.
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Methodology: Dissolve the intermediate in Methanol. Add TEA and Pd/C. Purge the reaction flask with N2 (3x), then introduce H2 via a balloon. Stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours). Filter through Celite to remove the catalyst.
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Causality: Palladium on carbon catalyzes the reductive cleavage of the C-Cl bond. Critical step: The addition of TEA is mandatory. Hydrogenolysis generates one equivalent of HCl. Because the THP group is highly acid-sensitive, unneutralized HCl would rapidly cleave the protecting group. TEA acts as an in situ acid scavenger, preserving the THP moiety.
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Self-Validation: Complete disappearance of the chlorine isotope pattern in MS. 1H -NMR will reveal a new, highly deshielded aromatic proton singlet at the C-4 position ( ≈7.8 ppm ).
Downstream Applications & API Generation
Once the 5-Hydroxy-2-(THP)-pyridazin-3(2H)-one core is synthesized, it acts as a central hub for generating diverse libraries of therapeutic candidates.
Fig 2: Logical pathways for downstream functionalization and API generation from the core scaffold.
Pathway A: Direct O-Alkylation
The 5-hydroxyl group can be alkylated using alkyl halides ( R−X ) and K2CO3 in DMF, or via a Mitsunobu reaction using primary/secondary alcohols, Triphenylphosphine ( PPh3 ), and DIAD. This is heavily utilized to build ether-linked side chains that probe the solvent-exposed channels of target kinases[2].
Pathway B: Cross-Coupling via Triflation
To attach carbon-based substituents (aryl rings, alkynes) directly to the C-5 position, the hydroxyl group is first converted to a trifluoromethanesulfonate (triflate) using Triflic Anhydride ( Tf2O ) and pyridine. The resulting 5-OTf intermediate is an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids, a critical step in synthesizing PARP7 inhibitors [1].
Final Deprotection
Regardless of the functionalization pathway, the final step involves removing the THP group to unmask the N-2 proton. This is typically achieved by stirring the functionalized intermediate in a solution of 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM for 1-2 hours. The unmasked N-H acts as a critical hydrogen bond donor in the active site of the target protein.
Conclusion
The synthesis and utilization of 5-Hydroxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one perfectly illustrates the intersection of mechanistic organic chemistry and rational drug design. By leveraging predictable regioselectivity and orthogonal protecting group strategies, researchers can utilize this scaffold to rapidly iterate through SAR campaigns, accelerating the discovery of novel therapeutics for inflammatory diseases and oncology.
References
- World Intellectual Property Organization. (2023). WO2023076983A1 - Pyridizin-3(2h)-one derivatives. (Application of pyridazinone derivatives as PARP7 inhibitors in oncology).
- World Intellectual Property Organization. (2012). WO2012160030A1 - Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases. (Application of pyridazin-3(2H)-one derivatives as JAK inhibitors).
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136505, 2-Hydroxytetrahydropyran. (Chemical properties and stability data for the THP moiety). Available at:[Link]
